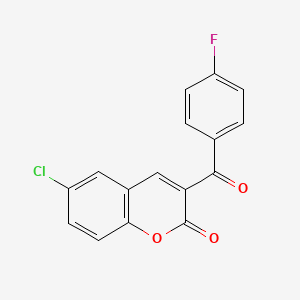

![molecular formula C7H6O5S B3009270 4,6-二氢噻吩并[3,4-b]呋喃-3-甲酸 5,5-二氧化物 CAS No. 2228179-60-8](/img/structure/B3009270.png)

4,6-二氢噻吩并[3,4-b]呋喃-3-甲酸 5,5-二氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4,6-Dihydrothieno[3,4-b]furan-3-carboxylic acid 5,5-dioxide is a chemical compound that serves as a precursor for various synthetic applications. It is particularly relevant in the field of pharmaceuticals and polymer industries due to its potential as a biobased building block. The compound's structure includes a thieno[3,4-b]furan moiety with a carboxylic acid group, which is further oxidized to a dioxide form, indicating the presence of two oxygen atoms in the furan ring.

Synthesis Analysis

The synthesis of derivatives of 4,6-Dihydrothieno[3,4-b]furan-3-carboxylic acid 5,5-dioxide can be achieved through the Diels-Alder reaction, as demonstrated in the study where it reacts with quinones to produce quinone-annelated 2,3-bis(methylene)-7-oxabicyclo[2.2.1]heptanes . These derivatives are promising building blocks for the synthesis of antineoplastic antibiotics, highlighting the compound's significance in medicinal chemistry.

Molecular Structure Analysis

The molecular structure of 4,6-Dihydrothieno[3,4-b]furan-3-carboxylic acid 5,5-dioxide is characterized by a fused ring system that includes a thieno and a furan ring. The oxidation state of the furan ring is critical for its reactivity, particularly in the formation of Diels-Alder adducts with quinones, which leads to the creation of complex bicyclic structures .

Chemical Reactions Analysis

The compound's reactivity in chemical reactions is exemplified by its participation in the Diels-Alder reaction, which is a powerful tool in organic synthesis for creating cyclic structures. The stereoselective synthesis of quinone-annelated bicyclic compounds from 4,6-Dihydrothieno[3,4-b]furan-3-carboxylic acid 5,5-dioxide indicates its utility in constructing architecturally complex molecules with potential pharmaceutical applications .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4,6-Dihydrothieno[3,4-b]furan-3-carboxylic acid 5,5-dioxide are not detailed in the provided data, furan carboxylic acids, in general, are known for their utility in pharmaceutical and polymer industries. The controlled synthesis of furan carboxylic acids from 5-hydroxymethylfurfural (HMF) using a dual-enzyme cascade system demonstrates the versatility and efficiency of producing these compounds. The internal recycling of H2O2 in this process is particularly noteworthy, as it allows for high yields of the desired products, which include furan carboxylic acids like FFCA and FDCA . This showcases the potential of 4,6-Dihydrothieno[3,4-b]furan-3-carboxylic acid 5,5-dioxide and its derivatives in sustainable and efficient synthetic processes.

科学研究应用

转化为聚合物和功能材料

呋喃衍生物,包括 4,6-二氢噻吩并[3,4-b]呋喃-3-甲酸 5,5-二氧化物,因其从植物生物质生产聚合物和功能材料的潜力而被探索。这些化合物可以作为化学工业的替代原料,有可能取代不可再生的烃源。最近的进展包括从呋喃衍生物合成单体、聚合物、多孔碳材料和其他化学品,突出了它们在可持续材料科学中的重要性(Chernyshev, Kravchenko, & Ananikov, 2017)。

热解和烟雾形成研究

对糖和纤维素热解的研究表明,呋喃衍生物是主要产物,为香烟烟雾等各种应用中的烟雾形成机制提供了见解。了解这些化合物的热解行为有助于研究燃烧过程和污染物的形成(Sanders, Goldsmith, & Seeman, 2003)。

催化转化用于化学生产

碳水化合物催化转化为呋喃衍生物,如 4,6-二氢噻吩并[3,4-b]呋喃-3-甲酸 5,5-二氧化物,是研究的一个关键领域。研究了非均相酸催化剂在将戊糖和己糖碳水化合物转化为糠醛和羟甲基糠醛等有价值的化学品方面的效率,展示了这些催化剂在生物质增值中的作用(Agirrezabal-Telleria, Gandarias, & Arias, 2014)。

液-液萃取工艺

已经评估了通过液-液萃取工艺从水流中回收和纯化羧酸,特别是对于稀流。这项研究与从发酵液中分离废弃羧酸(包括呋喃衍生物)有关,突出了为低浓度酸流开发具有成本效益的分离技术的重要性(Reyhanitash, Brouwer, Kersten, van der Ham, & Schuur, 2018)。

二氧化碳利用

二氧化碳利用研究包括通过羧化和还原反应将 CO2 转化为有价值的化学品。呋喃衍生物在这些过程中发挥作用,证明了将 CO2 用作化学工业碳资源的潜力。这项研究支持可持续合成应用和 CO2 固定策略的开发(Alper & Orhan, 2017)。

安全和危害

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 . It’s important to handle this compound with care and follow all safety guidelines.

属性

IUPAC Name |

5,5-dioxo-4,6-dihydrothieno[3,4-b]furan-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5S/c8-7(9)4-1-12-6-3-13(10,11)2-5(4)6/h1H,2-3H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTTXUTRJEGANSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CS1(=O)=O)OC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dihydrothieno[3,4-b]furan-3-carboxylic acid 5,5-dioxide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

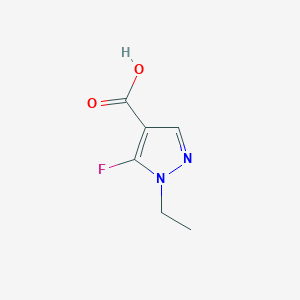

![N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3009193.png)

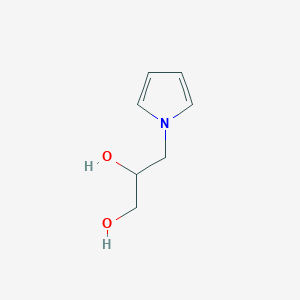

![2-[6-(2-Ethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B3009194.png)

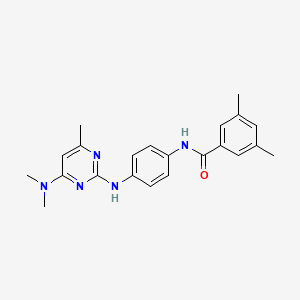

![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B3009195.png)

![N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide](/img/structure/B3009196.png)

![1-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B3009197.png)

![1-benzyl-3-(4-nitrophenyl)-5-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B3009200.png)

![4-(2-chloro-4-fluorobenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B3009203.png)

![6-Chloro-N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-YL)methyl]-N-methylpyridine-3-sulfonamide](/img/structure/B3009204.png)

![2,6-Ditert-butyl-4-[3-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propylsulfanyl]propyl]phenol](/img/structure/B3009206.png)